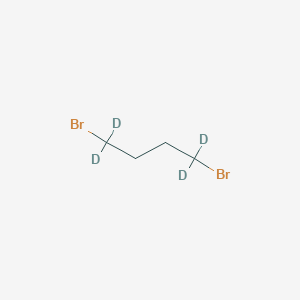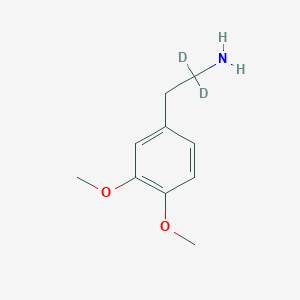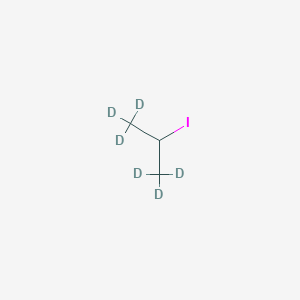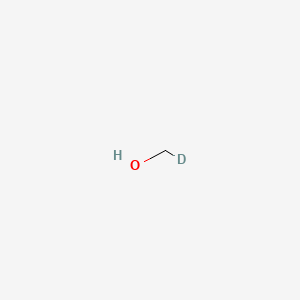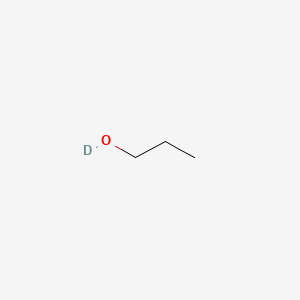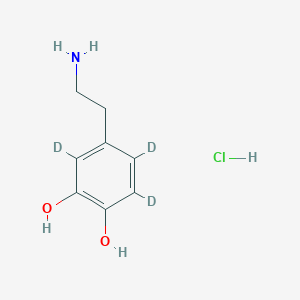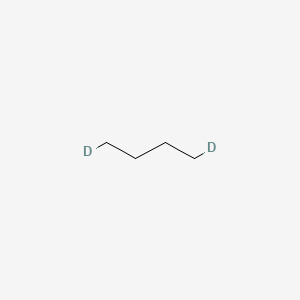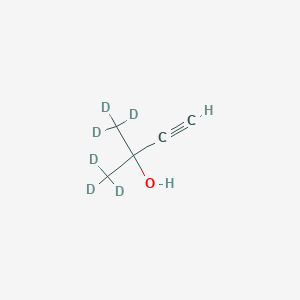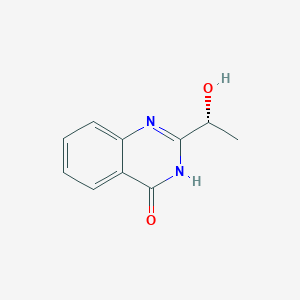
Chrysogine
描述
Chrysogine is a quinazolinone metabolite and a yellow pigment. It is commonly produced by various filamentous fungi, including Fusarium sambucinum, Penicillium chrysogenum, and Penicillium notatum .
Synthesis Analysis
The biosynthesis of this compound is mediated by a nonribosomal peptide synthetase (NRPS) gene, Pc21g12630 (chyA). Deletion of this gene results in a decrease in the production of this compound and 13 related compounds. The NRPS ChyA mediates the condensation of anthranilic acid and alanine into the intermediate 2-(2-aminopropanamido)benzoic acid .Molecular Structure Analysis
The molecular structure of this compound has been elucidated mainly through the analysis of one and two-dimensional Nuclear Magnetic Resonance (NMR) data, supported by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometer-Time of Flight (MS-TOF) .Chemical Reactions Analysis
The NRPS ChyA mediates the condensation of anthranilic acid and alanine into the intermediate 2-(2-aminopropanamido)benzoic acid. The remainder of the pathway is highly branched, yielding at least 13 this compound-related compounds .科学研究应用
生物合成途径
金霉素是一种由青霉菌和其他真菌产生的黄色色素,其生物合成途径已被详细研究。Viggiano 等人 (2017) 的研究表明,删除青霉菌中一个特定的非核糖体肽合成酶基因会导致金霉素产量下降。这项研究有助于理解丝状真菌的代谢潜力和次级代谢物途径的复杂性 (Viggiano 等人,2017)。
真菌属中的作用
金霉素由多种真菌属产生,包括青霉菌、曲霉菌和镰刀菌。Wollenberg 等人 (2017) 发现一个双模块非核糖体肽合成酶 (NRPS) 对金霉素的生物合成至关重要。这项研究增强了我们对真菌中金霉素产生的理解 (Wollenberg 等人,2017)。
化学合成
金霉素及其相关化合物的合成已被探索,正如 Bergman 和 Brynolf (1990) 所报道的那样。这项研究提供了对可用于合成金霉素及其衍生物的化学途径的见解,这些衍生物在各种科学应用中很有用 (Bergman & Brynolf,1990)。
纳米技术应用
金丝桃素,一种与金霉素相关的化合物,已被研究其在纳米技术中的潜在应用。Kultz 等人 (2019) 的综述突出了金丝桃素的治疗特性及其在纳米技术中的应用,为这些化合物的靶向和有效使用提供了一条途径 (Kultz 等人,2019)。
治疗特性
金丝桃素是一种与金霉素密切相关的类黄酮,其药理和治疗特性已得到广泛研究。Naz 等人 (2019) 和 Kasala 等人 (2015) 的研究表明,金丝桃素表现出多种生物活性,例如抗炎、抗癌和抗氧化功能,这些功能可以用于医学研究 (Naz 等人,2019); (Kasala 等人,2015)。
安全和危害
属性
IUPAC Name |
2-[(1R)-1-hydroxyethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBSGGZMJQTQSO-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC2=CC=CC=C2C(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129893-49-8 | |
| Record name | Crysogine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129893498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CRYSOGINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ8E4A3YUV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is chrysogine, and how is it produced in fungi?
A1: this compound is a yellow pigment naturally synthesized by several fungal genera, including Penicillium, Aspergillus, and Fusarium [, , , , ]. Its biosynthesis involves a nonribosomal peptide synthetase (NRPS) enzyme, specifically a two-module NRPS named NRPS14 or chyA, that uses anthranilic acid and alanine as precursors [, , , ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C9H9N3O2 and a molecular weight of 191.18 g/mol [, ].
Q3: Can you describe the structure of this compound?
A3: this compound ((S)-(-)-2-(1-hydroxyethyl)quinazolin-4(3H)-one) features a quinazolinone core structure with a 1-hydroxyethyl substituent at the 2-position [, ].
Q4: Is this compound similar to other known fungal metabolites?
A4: Structurally, this compound belongs to the 4(3H)-quinazolinone family, sharing similarities with other bioactive molecules like febrifugine, an antimalarial agent, and the synthetic drug methaqualone [, ].
Q5: How is the this compound biosynthetic pathway structured?
A5: Research suggests that the this compound biosynthetic pathway is complex and highly branched, producing at least 13 this compound-related compounds [, ].
Q6: What is the role of the NRPS enzyme in this compound biosynthesis?
A6: The NRPS enzyme (NRPS14/chyA) is crucial for this compound production, catalyzing the condensation of anthranilic acid and alanine to form 2-(2-aminopropanamido)benzoic acid, a key intermediate in the pathway [, ].
Q7: How was the this compound biosynthetic gene cluster identified?
A7: The biosynthetic gene cluster responsible for this compound production was identified through comparative genomic analysis of fungal species known to produce this compound. Researchers discovered a cluster of genes, including the NRPS gene (NRPS14/chyA) and five additional genes named chry2-6, involved in this compound biosynthesis [, ].
Q8: What happens when the NRPS gene is deleted in fungi?
A8: Deletion of the NRPS14 gene (chyA) in Fusarium graminearum completely abolished this compound production, confirming its essentiality in the biosynthetic pathway []. Similar observations were made in Penicillium chrysogenum, where deletion of the chyA gene led to a decrease in this compound and related compound production [].
Q9: Can this compound production be manipulated in fungi?
A9: Yes, genetic manipulation can influence this compound production. Overexpression of the NRPS14 gene in Fusarium graminearum led to enhanced this compound production, suggesting that NRPS activity is a limiting factor in the pathway [].
Q10: How do histone deacetylases affect this compound production?
A10: Research shows that histone deacetylases, particularly HdaA, play a role in regulating this compound biosynthesis. Deletion of the hdaA gene in Penicillium chrysogenum decreased this compound production and downregulated the expression of the this compound biosynthetic gene cluster, including the NRPS gene chyA [, ].
Q11: Can prokaryotic proteins influence this compound biosynthesis in fungi?
A11: Interestingly, introducing prokaryotic MbtH-like proteins (MLPs), typically absent in fungi, into Penicillium chrysogenum has been shown to stimulate this compound production. This suggests a potential for utilizing these proteins to enhance fungal secondary metabolite production [, ].
Q12: In what other fungi has this compound been identified?
A12: Besides those mentioned earlier, this compound has been reported in Penicillium persicinum [], Penicillium jamesonlandense [], Penicillium ribium [], and Aspergillus arachidicola [].
Q13: What is the ecological role of this compound in fungi?
A13: The ecological role of this compound remains largely unknown. While it is suggested to contribute to the yellow pigmentation observed in some fungi, its specific function in fungal biology requires further investigation [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



